2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This division of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines (PPs) are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties .Scientific Research Applications
- PP derivatives exhibit promising anticancer potential. Researchers have synthesized and functionalized these compounds to enhance their structural diversity and optimize their activity against cancer cells. The rigid and planar structure of PP makes it an attractive scaffold for drug design and combinatorial library development .
- PP compounds have been investigated for their inhibitory effects on enzymes. By targeting specific enzymes, they may play a role in modulating biological processes. Understanding their enzymatic interactions can guide drug development and lead to novel therapeutic agents .
- PP derivatives possess interesting photophysical properties. Their absorption and emission characteristics make them valuable for applications in material science, such as organic electronics, sensors, and optoelectronic devices .
- Researchers have explored diverse synthetic pathways to prepare and post-functionalize PP derivatives. Notably, the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles allows versatile modifications at positions 2, 3, 5, 6, and 7 of the PP core .
- PP compounds serve as a privileged scaffold for designing new drugs. Their synthetic versatility enables modifications that can enhance pharmacological properties. Investigating PP derivatives may lead to rational drug designs with improved efficacy .
- Due to its structural flexibility, PP is an excellent candidate for combinatorial library construction. Researchers can systematically modify its periphery to create diverse analogs for high-throughput screening and drug discovery .
Antitumor Activity
Enzymatic Inhibition
Photophysical Properties
Synthetic Transformations
Medicinal Chemistry
Combinatorial Library Design
Mechanism of Action
Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered, which are associated with the proliferation, differentiation and survival of cells .
Future Directions
properties
IUPAC Name |
2-phenyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-16-6-2-1-3-7-16)22-10-12-23(13-11-22)20(26)17-15-21-24-9-5-4-8-18(17)24/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAINEIRTPNHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.